molecular formula C12H11NO5 B2433196 (2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid CAS No. 294634-37-0

(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2433196
CAS RN: 294634-37-0
M. Wt: 249.222
InChI Key: ZDBQEQPDCXCIKE-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzodioxole group, which is a type of aromatic ether. It also has an amino group attached to a carbon atom, which is part of a carboxylic acid group. This suggests that the compound could participate in various chemical reactions involving these functional groups .


Molecular Structure Analysis

The benzodioxole group in the compound is a type of aromatic ether, and it’s likely to contribute to the overall stability of the molecule. The presence of the carboxylic acid group suggests that the compound could exhibit acidic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

Electrochemical and Structural Studies

The electrochemical properties and structural analysis of similar compounds, such as oxovanadium(IV) chelates of various 4-oxobut-2-enoic acid derivatives, have been explored. These studies provide insights into the geometric structures and electronic spectral properties of these compounds, which can be vital for understanding their chemical behavior and potential applications (Reddy, Ashok, Narasaiah, & Ravinder, 2006).

Synthesis and Reactivity

Research has focused on synthesizing various derivatives of 4-oxobut-2-enoic acids, including those with indolyl substitutions, for their potential use in developing new chemical entities. These derivatives show promise in conjugate addition reactions and can lead to the development of new multifunctional compounds (Berkeš et al., 2007).

Development of Novel Heterocyclic Compounds

A study describes the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a precursor for synthesizing a variety of heterocyclic compounds, highlighting its utility in creating biologically active molecules. This underscores the potential of 4-oxobut-2-enoic acid derivatives in medicinal chemistry and drug development (El-Hashash et al., 2015).

Crystallographic Analysis

N-Phenylmaleamic acid, a related compound, has been studied for its crystal structure, providing valuable information on the molecular geometry and intramolecular interactions. Such structural analyses are crucial for understanding the physical properties of these compounds and their potential applications in various fields (Lo & Ng, 2009).

Synthesis of Biologically Active Compounds

4-aryl-4-oxobut-2-enoic acids have been synthesized and studied for their potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. This area of research highlights the pharmaceutical applications of these compounds (Pulina et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the benzodioxole group could potentially interact with biological receptors, influencing the compound’s biological activity .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

(Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQEQPDCXCIKE-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.